The primary application of 2,4-Difluorobenzylzinc bromide in scientific research lies in the synthesis of non-peptidomimetic antagonists of XIAP and cIAP1. These proteins are X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1), respectively, and are involved in regulating programmed cell death (apoptosis) []. By inhibiting these proteins, researchers can study their role in cell survival and death pathways.
2,4-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula CHBrFZn. It is characterized by the presence of two fluorine atoms positioned at the 2 and 4 positions of the benzyl group, which enhances its reactivity and solubility in organic solvents. This compound is utilized primarily in organic synthesis and medicinal chemistry due to its ability to act as a nucleophile in various reactions. The presence of the bromine atom allows for its use in coupling reactions, making it a valuable reagent in synthetic organic chemistry .
Research indicates that 2,4-difluorobenzylzinc bromide may have biological significance, particularly in drug development. It has been noted for its potential role as a precursor in synthesizing dual inhibitors of X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1). These proteins are involved in cancer cell survival, thus making this compound a candidate for therapeutic applications against certain cancers .
The synthesis of 2,4-difluorobenzylzinc bromide typically involves the following steps:
This method allows for the efficient production of the compound while maintaining its reactivity for subsequent reactions .
2,4-Difluorobenzylzinc bromide is utilized in various applications:
Studies involving 2,4-difluorobenzylzinc bromide have focused on its interactions with various electrophiles and biological targets. Notably, its ability to inhibit specific proteins involved in apoptosis has been a significant area of research. These studies often employ techniques such as:
Several compounds share structural similarities with 2,4-difluorobenzylzinc bromide. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3,5-Difluorobenzylzinc bromide | Fluorine substituents at different positions | Different steric and electronic properties |
3,4-Difluorobenzylzinc bromide | Similar fluorination pattern | Varying reactivity profiles in coupling reactions |
Benzylzinc bromide | Lacks fluorine substituents | More stable but less reactive than difluoro variants |
The uniqueness of 2,4-difluorobenzylzinc bromide lies in its specific arrangement of fluorine atoms which affects both its reactivity and biological activity compared to these similar compounds. This positioning enhances its nucleophilicity and may influence its interaction with biological targets differently than other benzylzinc derivatives .
The foundation of organozinc chemistry traces back to the pioneering work of Edward Frankland in 1848, when he first prepared organozinc compounds by heating ethyl iodide in the presence of zinc metal. Frankland's initial experiments on July 28, 1848, involved filling a thick-walled glass tube with finely granulated zinc and ethyl iodide, inadvertently creating the first main-group organometallic compounds, ethylzinc iodide and diethylzinc. This groundbreaking discovery occurred while Frankland was attempting to isolate what he termed the ethyl "radical," a concept that represented stable groups of atoms that retained their integrity in chemical reactions.
The historical significance of Frankland's work cannot be overstated, as it established the foundation for an entire class of organometallic reagents that would become indispensable tools in organic synthesis. The first organozinc compound that Frankland definitively prepared and identified was dimethylzinc, discovered on July 12, 1849, in the laboratory of Professor Bunsen in Marburg. Frankland's recollection of this discovery emphasized the volatile and pyrophoric nature of these compounds, noting that they spontaneously combusted upon contact with air. This inherent reactivity would later prove to be both a challenge and an advantage in synthetic applications.
The development of organozinc chemistry progressed significantly throughout the nineteenth and twentieth centuries, with researchers recognizing that these compounds offered unique reactivity profiles compared to other organometallic reagents. Organozinc compounds demonstrated lower reactivity than widely used Grignard reagents and far less reactivity than organolithium compounds, allowing them to tolerate the presence of functional groups that were incompatible with organomagnesium and organolithium compounds. This functional group tolerance became a defining characteristic that would drive the continued development and application of organozinc reagents in modern synthetic chemistry.
The evolution toward more sophisticated organozinc reagents, including fluorinated derivatives such as 2,4-difluorobenzylzinc bromide, represents a natural progression in the field. The choice of preparative route to organozinc reagents of the type RZnX (R=alkyl, aryl; X=halide) plays an important role in the reactivity and stability of these compounds. Prior to the development of highly reactive zinc preparations, it was not possible to react alkyl, aryl, and vinyl bromides or chlorides directly with zinc metal, requiring instead metathesis reactions of zinc halides with organolithium or Grignard reagents. These limitations drove innovations in zinc activation and reagent preparation that ultimately enabled the synthesis of complex organozinc compounds like 2,4-difluorobenzylzinc bromide.
2,4-Difluorobenzylzinc bromide possesses a distinctive molecular structure characterized by its molecular formula C₇H₅BrF₂Zn and molecular weight of 272.4 grams per mole. The compound features a zinc center coordinated to both a bromide anion and a carbanion derived from 2,4-difluorobenzyl, creating a heteroleptic organozinc species. The systematic name for this compound is bromozinc(1+);2,4-difluoro-1-methanidylbenzene, which accurately describes the ionic nature of the zinc-carbon bond and the anionic character of the benzyl carbon.
The structural formula [CH₂⁻]C₁=C(C=C(C=C₁)F)F.[Zn⁺]Br illustrates the specific positioning of the fluorine substituents at the 2 and 4 positions of the benzyl ring. This substitution pattern creates a unique electronic environment that distinguishes it from other fluorinated benzylzinc derivatives. The compound exists as an air-sensitive material that reacts readily with water, necessitating storage under inert atmosphere conditions, typically packaged under argon in specialized resealable containers.
The molecular geometry around the zinc center in 2,4-difluorobenzylzinc bromide follows typical patterns observed in organozinc chemistry. Zinc(II) commonly adopts coordination geometries ranging from tetrahedral to octahedral, with the specific geometry determined largely by electrostatic and steric interactions rather than ligand field effects. In the case of 2,4-difluorobenzylzinc bromide, the zinc center is expected to exhibit a coordination number of two to three, reflecting the strongly donating properties of the carbanionic ligand. The zinc-carbon bond length and strength are influenced by the electron-withdrawing effects of the fluorine substituents, which reduce the electron density available for donation to the zinc center.
The crystalline properties and physical characteristics of 2,4-difluorobenzylzinc bromide are consistent with its organometallic nature. The compound is typically supplied as a 0.5 M solution in tetrahydrofuran, which provides stabilization through coordination of the oxygen atom to the zinc center. The density of these solutions is approximately 0.995 g/mL, and the compound exhibits characteristic air sensitivity that may lead to precipitate formation upon exposure to moisture or oxygen. The InChI key WPJAHFYOACWPNA-UHFFFAOYSA-M provides a unique identifier for this specific structural arrangement.
The incorporation of fluorine substituents into organometallic compounds fundamentally alters their electronic properties and reactivity patterns. In the case of 2,4-difluorobenzylzinc bromide, the presence of fluorine atoms at the 2 and 4 positions of the benzyl ring creates significant electronic effects that influence both the stability and reactivity of the organozinc center. Fluorine's high electronegativity and small size make it an exceptionally powerful electron-withdrawing group, reducing the electron density available for donation from the aromatic ring to the zinc center.
The electron-withdrawing effects of fluorine substituents in organometallic compounds have been extensively studied in the context of various metal centers. Research has shown that fluorobenzenes generally bind weakly to metal centers due to their reduced ability to donate π-electron density from the arene. This phenomenon directly impacts the behavior of 2,4-difluorobenzylzinc bromide, as the fluorine substituents decrease the electron density of the benzyl carbon, potentially making it a better leaving group in substitution reactions while also affecting the nucleophilicity of the organozinc reagent.
The specific positioning of fluorine atoms at the 2 and 4 positions creates a distinctive electronic environment compared to other fluorination patterns. This substitution pattern results in a compound with unique steric and electronic properties that differ from other difluorobenzylzinc isomers. The electron-withdrawing effects are not uniformly distributed around the ring, creating a gradient of electron density that can influence regioselectivity in chemical reactions. The meta relationship between the two fluorine substituents (positions 2 and 4 relative to the benzyl carbon at position 1) creates an electronic environment that balances electron withdrawal with maintaining sufficient nucleophilicity for useful synthetic applications.
The influence of fluorine substituents extends beyond simple electronic effects to include impacts on the physical properties and handling characteristics of the organozinc reagent. Fluorinated organometallic compounds often exhibit altered solubility profiles, with increased compatibility with fluorinated solvents and modified interactions with coordinating solvents such as tetrahydrofuran. The presence of fluorine substituents can also affect the thermal stability and decomposition pathways of organozinc compounds, potentially providing enhanced stability under certain reaction conditions while maintaining the essential reactivity required for synthetic applications.
The reactivity profile of 2,4-difluorobenzylzinc bromide in cross-coupling reactions is significantly influenced by the fluorine substituents. These electron-withdrawing groups can enhance the electrophilicity of the zinc center, potentially accelerating transmetalation steps in palladium-catalyzed cross-coupling reactions. Simultaneously, the reduced electron density of the benzyl carbon may affect the rate of oxidative addition and reductive elimination steps, creating opportunities for enhanced selectivity and efficiency in carbon-carbon bond-forming reactions.
The fundamental approach for synthesizing 2,4-difluorobenzylzinc bromide involves the direct insertion of metallic zinc into the carbon-bromine bond of 2,4-difluorobenzyl bromide . This methodology represents the most straightforward synthetic route, following the general reaction scheme:
2,4-Difluorobenzyl bromide + Zn → 2,4-Difluorobenzylzinc bromide
The reaction proceeds through an oxidative addition mechanism where zinc metal inserts into the carbon-halogen bond, forming the desired organozinc compound [4]. This process typically requires activation of the zinc surface to overcome the inherent passivity of commercial zinc metal, which is often coated with zinc oxide that impedes reactivity [5].
Table 1: Synthesis Methods for 2,4-Difluorobenzylzinc Bromide
Method | Starting Materials | Solvent | Temperature (°C) | Typical Yield (%) | Reaction Time |
---|---|---|---|---|---|
Direct Zinc Insertion | 2,4-Difluorobenzyl bromide + Zn metal | THF | 25-50 | 70-85 | 2-6 hours |
Direct Zinc Insertion with LiCl | 2,4-Difluorobenzyl bromide + Zn dust + LiCl | THF | 25 | 85-95 | 1-2 hours |
Rieke Zinc Method | 2,4-Difluorobenzyl bromide + Rieke Zn | THF | 25 | 80-90 | 30 min - 2 hours |
Transmetalation from Grignard | 2,4-Difluorobenzyl MgBr + ZnCl₂ | THF | 0 to 25 | 75-90 | 30 min - 1 hour |
Continuous Flow Process | 2,4-Difluorobenzyl bromide + Zn granules | THF | 60-80 | 78-98 | 1.5-14 minutes |
The successful preparation of organozinc reagents from metallic zinc requires effective activation techniques to enhance reactivity. Multiple activation strategies have been developed to address the fundamental challenge of zinc surface passivation [6].
Trimethylsilyl Chloride Activation
Trimethylsilyl chloride activation represents one of the most effective methods for zinc surface preparation [7]. This technique functions by selectively removing the zinc oxide layer, creating a clean metallic surface that exhibits enhanced reactivity toward organic halides [8]. The mechanism involves the preferential reaction of trimethylsilyl chloride with surface zinc oxide rather than metallic zinc, resulting in reaction environments where organozinc intermediates experience closer proximity to bulk zinc metal [8]. Typical conditions employ 1-5 mole percent of trimethylsilyl chloride at room temperature, providing effective activation with minimal reagent consumption [7].
1,2-Dibromoethane Activation
The use of 1,2-dibromoethane as an activating agent operates through a chemical etching mechanism that increases the effective surface area of zinc metal [4] [8]. This activation method produces reaction environments where organozinc intermediates maintain increased distance from bulk zinc surfaces, potentially due to surface morphology changes induced by the etching process [8]. Research has demonstrated that this activation technique does not result in significant halide residue buildup, with bromine content remaining below detectable limits by energy-dispersive spectroscopy [8]. Optimal conditions typically require 0.1-0.5 equivalents of 1,2-dibromoethane at temperatures ranging from 60-80°C [9].
Lithium Chloride Mediated Activation
Lithium chloride has emerged as a particularly effective promoter for direct zinc insertion reactions [10]. The mechanism involves the formation of soluble adducts with organozinc compounds, effectively removing them from the metal surface and driving the equilibrium toward product formation [4]. This activation method demonstrates exceptional effectiveness in promoting macroscale reagent synthesis while simultaneously determining the solution structure of the ultimate organozinc product [10]. The optimal conditions require 1.5-2.0 equivalents of lithium chloride at room temperature, providing both activation and stabilization benefits [11].
Rieke Zinc Preparation
Rieke zinc represents a highly activated form of metallic zinc prepared through the reduction of zinc chloride with lithium naphthalenide [12]. This preparation method generates a highly dispersed zinc metal form with dramatically increased surface area and enhanced reactivity compared to commercial zinc powder [5]. Recent investigations have revealed that the superior reactivity of Rieke zinc preparations arises primarily from residual salts in the supernatant solution rather than intrinsic differences in the solid zinc composition [13]. The preparation requires careful control of benzothiophene content, with optimal concentrations of 3 mole percent relative to zinc chloride providing reproducible batch quality [12].
Table 2: Zinc Activation Techniques for Organozinc Synthesis
Activation Method | Mechanism | Advantages | Typical Conditions |
---|---|---|---|
Trimethylsilyl chloride (TMSCl) | Removes oxide layer, creates clean surface | Effective oxide removal, closer to bulk Zn | 1-5 mol%, RT |
1,2-Dibromoethane | Chemical etching, increases surface area | Increases distance from bulk zinc surface | 0.1-0.5 equiv, 60-80°C |
Lithium chloride (LiCl) | Forms soluble adducts, aids solubilization | Promotes reagent formation, enhances solubility | 1.5-2.0 equiv, RT |
Rieke zinc preparation | Reduction of ZnCl₂ creates highly dispersed Zn | Highly reactive, consistent batch quality | Li naphthalenide reduction |
Mechanical activation | Physical grinding removes oxide coating | Simple, cost-effective method | Stirring with glass beads |
HCl treatment | Acid etching removes surface oxides | Rapid activation, removes impurities | Dilute HCl wash, then dry |
The selection of appropriate solvent systems plays a critical role in achieving optimal transmetalation efficiency and product stability in organozinc synthesis [14]. Tetrahydrofuran serves as the predominant solvent choice due to its strong coordinating ability and capacity to stabilize zinc centers through chelation [1] [14].
Tetrahydrofuran Systems
Tetrahydrofuran demonstrates exceptional performance as a solvent for organozinc synthesis due to its ability to form stable coordination complexes with zinc centers [14]. Computational studies utilizing ab initio molecular dynamics have revealed that organozinc compounds exist in various solvation states in tetrahydrofuran solution, with the solvent molecules providing essential stabilization through coordination [14]. The optimal concentration range for 2,4-difluorobenzylzinc bromide in tetrahydrofuran spans 0.5-2.0 molar, with commercial preparations typically supplied at 0.5 molar concentration [1]. Storage at temperatures between 2-8°C maintains reagent stability and prevents decomposition [1].
Enhanced Solvent Systems
The addition of lithium chloride to tetrahydrofuran solutions creates enhanced coordination environments that improve both solubility and stability of organozinc reagents [10]. This mixed solvent system provides superior performance compared to pure tetrahydrofuran, particularly in terms of reaction kinetics and product yield [11]. The combination of tetrahydrofuran with dimethyl sulfoxide creates homogeneous reaction environments that prevent oligomerization of organozinc species while maintaining good coordination properties [15].
Alternative Solvent Systems
Dimethoxyethane provides chelating coordination capabilities similar to tetrahydrofuran but with slightly different solvation characteristics [16]. Partially fluorinated solvents such as 1,2-difluorobenzene offer unique advantages for specialized applications due to their weak coordination properties and chemical inertness [17]. These alternative solvents may provide benefits in specific synthetic applications where traditional coordinating solvents interfere with desired reaction pathways [17].
Table 3: Solvent Systems for Optimal Transmetalation in Organozinc Synthesis
Solvent System | Coordination Ability | Optimal Concentration (M) | Temperature Range (°C) | Stability |
---|---|---|---|---|
Tetrahydrofuran (THF) | Strong donor, stabilizes Zn center | 0.5-2.0 | 0-65 | Good, 2-8°C storage |
THF + LiCl | Enhanced coordination, improved solubility | 0.5-2.0 | 20-25 | Excellent, enhanced shelf life |
THF + DMSO | Mixed coordination, homogeneous solutions | 0.25-1.0 | 25-60 | Good, prevents oligomerization |
Dimethoxyethane (DME) | Chelating coordination | 0.5-1.5 | 0-50 | Moderate, similar to THF |
1,2-Difluorobenzene | Weak coordination, non-interfering | 0.1-0.5 | 25-80 | Good for specialized applications |
Transmetalation from Grignard reagents provides an alternative synthetic pathway for preparing 2,4-difluorobenzylzinc bromide [18]. This methodology exploits the higher reactivity of organomagnesium compounds toward zinc salts, enabling efficient transfer of the organic group from magnesium to zinc [18].
The transmetalation process involves the initial preparation of 2,4-difluorobenzylmagnesium bromide through conventional Grignard synthesis, followed by treatment with zinc chloride to effect the metal exchange reaction [18]. This approach offers several advantages, including predictable reaction stoichiometry and the ability to utilize well-established Grignard preparation protocols [19].
Recent developments in zinc chloride-catalyzed transmetalation have demonstrated enhanced efficiency through the in situ generation of reactive zinc-ate species [18] [19]. These intermediates exhibit stronger nucleophilicity compared to conventional organozinc reagents, facilitating more efficient transmetalation processes [18]. The catalytic use of zinc chloride has proven more effective than stoichiometric quantities, suggesting complex equilibrium processes involving multiple zinc-containing species [18].
Stereospecific transmetalation procedures have been developed for applications requiring precise stereochemical control [15]. These methods employ carefully controlled reaction conditions and specialized zinc salts to achieve high levels of configurational retention during the metal exchange process [15]. The use of zinc acetate and zinc chloride under optimized conditions provides stereospecific transmetalation with minimal epimerization [15].
The industrial production of 2,4-difluorobenzylzinc bromide presents significant challenges related to safety, quality control, and process economics [20] [21]. These challenges require sophisticated engineering solutions and process optimization strategies to achieve commercially viable manufacturing processes [20].
Air and Moisture Sensitivity Management
Organozinc compounds exhibit extreme sensitivity to atmospheric oxygen and moisture, leading to rapid decomposition and product degradation [20] [22]. Industrial solutions involve comprehensive inert atmosphere systems utilizing argon or nitrogen blanketing throughout the entire production process [20]. Advanced sealing technologies and continuous atmosphere monitoring ensure maintenance of anhydrous conditions from raw material handling through final product packaging [20].
Temperature Control and Safety Systems
The exothermic nature of organozinc formation reactions necessitates sophisticated temperature control systems to prevent thermal runaway and ensure operator safety [20] [21]. Industrial implementations employ advanced heat exchange systems, automated temperature monitoring, and emergency quench capabilities [20]. Continuous flow reactor designs provide enhanced temperature control compared to batch processes, with residence times as short as 1.5-14 minutes enabling precise thermal management [20].
Process Intensification and Continuous Manufacturing
Continuous flow processes have emerged as preferred manufacturing approaches for organozinc reagents due to superior safety profiles and enhanced process control [20] [21]. These systems achieve complete conversion of organic halides in single-pass configurations with organozinc yields ranging from 78-100% [20]. Pilot-scale implementations demonstrate liquid throughputs up to 18 liters per hour with residence times between 1.5-14 minutes [20]. The ability to process highly concentrated starting materials up to 2.0 molar represents a significant advancement in process intensification [20].
Quality Control and Product Consistency
Industrial production requires robust quality control systems to ensure consistent product concentration and purity [20] [21]. Online analytical methods including gas chromatography analysis after controlled quenching provide real-time process monitoring [20]. Automated titration systems enable continuous assessment of organozinc concentration, facilitating immediate process adjustments to maintain product specifications [20].
Table 4: Large-Scale Production Challenges and Solutions for Organozinc Reagents
Challenge | Impact | Solution | Implementation Scale |
---|---|---|---|
Air and moisture sensitivity | Reagent decomposition, reduced yield | Inert atmosphere, sealed systems | Laboratory to pilot scale |
Exothermic reaction control | Safety hazards, temperature runaway | Temperature control, heat exchangers | All scales |
Product concentration variation | Inconsistent product quality | Continuous monitoring, feedback control | Pilot to commercial scale |
Equipment corrosion | Equipment damage, contamination | Corrosion-resistant materials | Pilot to commercial scale |
Quality control and titration | Batch-to-batch variation | Online analysis, automated titration | All scales |
Continuous operation stability | Process interruptions, downtime | Robust reactor design, redundant systems | Commercial scale |
Equipment Design and Materials Selection
The corrosive nature of organozinc reagents and associated reaction media requires careful selection of construction materials and equipment design [20] [21]. Corrosion-resistant alloys and specialized coatings prevent equipment degradation while maintaining product purity [20]. Reactor designs incorporate features for zinc replenishment and continuous operation, enabling extended production campaigns without process interruption [20] [21].